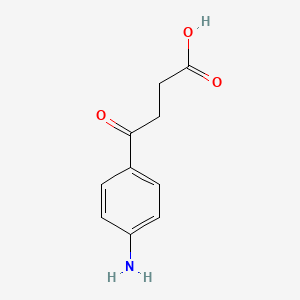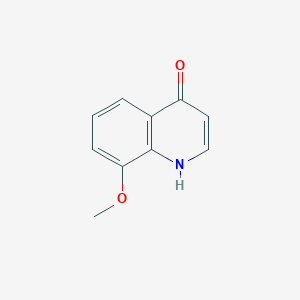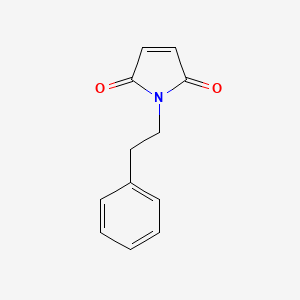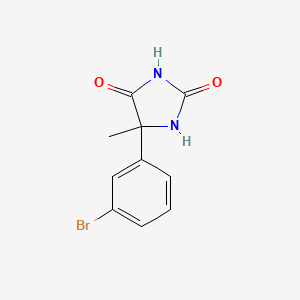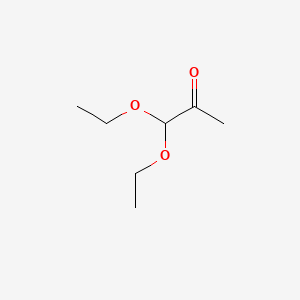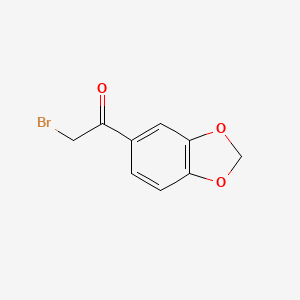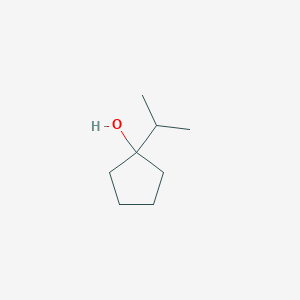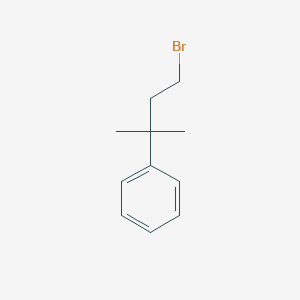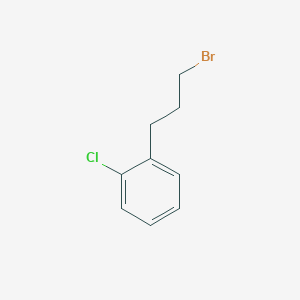
1-(3-Bromopropyl)-2-chlorobenzene
Overview
Description
Synthesis Analysis
The synthesis of related bromo-chlorobenzene compounds involves various chemical pathways, including halogenation and coupling reactions. For instance, the synthesis of 4-Bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde showcases a method that could be analogous to synthesizing 1-(3-Bromopropyl)-2-chlorobenzene through halogenated intermediates (H. Bi, 2014).
Molecular Structure Analysis
Molecular structure and vibrational frequencies studies, such as those conducted on 1-3-dibromo-5-chlorobenzene, provide insight into the geometry, electronic density, and vibrational aspects of bromo-chlorobenzene compounds. These studies often use DFT calculations to predict molecular geometry and properties, which are critical for understanding the structure of 1-(3-Bromopropyl)-2-chlorobenzene (M. Arivazhagan & R. Meenakshi, 2011).
Chemical Reactions and Properties
Research on bromo-chlorobenzene compounds has revealed various chemical reactions, including dissociative electron attachment (DEA) and gold-catalyzed rearrangements. For example, the DEA study on 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene provides insights into the reactivity of halogenated benzene derivatives under different conditions (M. Mahmoodi-Darian et al., 2010).
Physical Properties Analysis
The solubility of 1-(3-Bromopropoxy)-4-chlorobenzene in aqueous ethanol solutions, as measured across different temperatures, offers valuable data on the physical properties of bromo-chlorobenzene derivatives. Such studies assist in understanding the solvation and crystallization behavior of these compounds (Xinmin Jiang et al., 2013).
Chemical Properties Analysis
Investigations into the chemical properties of bromo-chlorobenzene derivatives often focus on their reactivity, electron-transfer characteristics, and nonlinear optical properties. For example, a PCM/TD-DFT analysis of 1-bromo-2,3-dichlorobenzene reveals its electron-transfer properties and potential as a nonlinear optical material, highlighting the complex interplay between structure and reactivity in such compounds (M. Arivazhagan et al., 2013).
Scientific Research Applications
-
- Application : This compound is used in the synthesis of MraY natural inhibitors as antibacterial agents. It’s also used in the preparation of quinolinone derivatives as potent and selective MAO-B inhibitors .
- Results : The outcomes of these applications are the production of MraY natural inhibitors and quinolinone derivatives, which have potential uses in antibacterial treatments and as MAO-B inhibitors .
Safety And Hazards
properties
IUPAC Name |
1-(3-bromopropyl)-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMIGKNTCCSJNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303795 | |
| Record name | 1-(3-bromopropyl)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)-2-chlorobenzene | |
CAS RN |
54877-27-9 | |
| Record name | 54877-27-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-bromopropyl)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



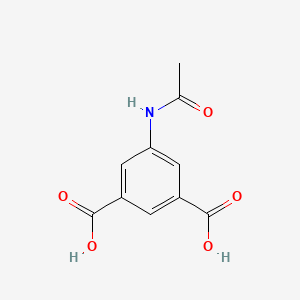

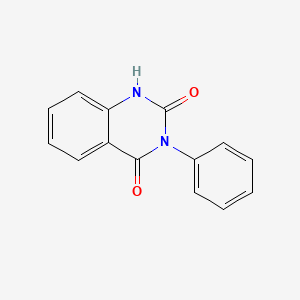
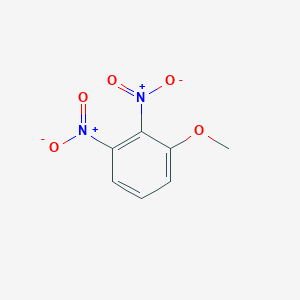
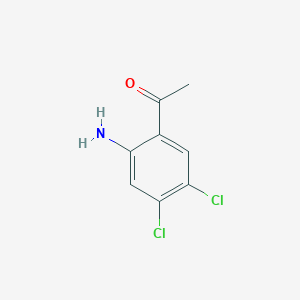
![1,3-Bis(1H-benzo[d]imidazol-2-yl)propane](/img/structure/B1267723.png)
